- Saturated Heterocyclic Aminosulfonyl Fluorides: New Scaffolds for Protecting-Group-Free Synthesis of Sulfonamides, Chemistry - A European Journal, 2018, 24(33), 8343-8349
Cas no 2090868-07-6 (tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate)
tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate
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- MDL: MFCD31421087
- Inchi: 1S/C9H16FNO4S/c1-9(2,3)15-8(12)11-5-4-7(6-11)16(10,13)14/h7H,4-6H2,1-3H3
- InChI Key: JOPWFCARHAOTLY-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCC(S(F)(=O)=O)C1
tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AW33035-2.5g |
tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate |
2090868-07-6 | 95% | 2.5g |
$2068.00 | 2024-04-20 | |
| A2B Chem LLC | AW33035-5g |
tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate |
2090868-07-6 | 95% | 5g |
$3044.00 | 2024-04-20 | |
| A2B Chem LLC | AW33035-10g |
tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate |
2090868-07-6 | 95% | 10g |
$4494.00 | 2024-04-20 | |
| A2B Chem LLC | AW33035-50mg |
tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate |
2090868-07-6 | 95% | 50mg |
$277.00 | 2024-04-20 | |
| A2B Chem LLC | AW33035-100mg |
tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate |
2090868-07-6 | 95% | 100mg |
$395.00 | 2024-04-20 | |
| A2B Chem LLC | AW33035-250mg |
tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate |
2090868-07-6 | 95% | 250mg |
$548.00 | 2024-04-20 | |
| A2B Chem LLC | AW33035-500mg |
tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate |
2090868-07-6 | 95% | 500mg |
$844.00 | 2024-04-20 | |
| A2B Chem LLC | AW33035-1g |
tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate |
2090868-07-6 | 95% | 1g |
$1073.00 | 2024-04-20 | |
| Chemenu | CM478687-250mg |
tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate |
2090868-07-6 | 95%+ | 250mg |
$677 | 2023-01-01 | |
| Chemenu | CM478687-500mg |
tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate |
2090868-07-6 | 95%+ | 500mg |
$1051 | 2023-01-01 |
tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate Production Method
Production Method 1
tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate Raw materials
tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate Preparation Products
tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate
Introduction to Tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate (CAS No. 2090868-07-6)
Tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate (CAS No. 2090868-07-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound, characterized by its unique structural features, plays a crucial role in the synthesis of various bioactive molecules. Its molecular structure incorporates a fluorosulfonyl group, which is known for its ability to enhance the metabolic stability and binding affinity of drug candidates.
The fluorosulfonyl group is a key pharmacophore in medicinal chemistry, often used to improve the pharmacokinetic properties of small-molecule drugs. In particular, the presence of this group can lead to increased lipophilicity and reduced susceptibility to enzymatic degradation, making it an attractive moiety for drug design. The tert-butyl ester functionality in the compound provides additional stability and modularity, allowing for further chemical modifications and derivatization.
Recent advancements in the field of fluorinated compounds have highlighted the importance of fluorosulfonyl-containing derivatives in the development of novel therapeutic agents. Studies have demonstrated that these compounds exhibit promising activities against a range of biological targets, including enzymes and receptors involved in cancer, inflammation, and infectious diseases. The versatility of Tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate makes it a valuable intermediate in the synthesis of such targeted therapies.
In academic research, Tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate has been utilized as a building block for the construction of more complex molecules. Its reactivity with various nucleophiles allows for the introduction of diverse functional groups, enabling the creation of libraries of compounds for high-throughput screening. This approach has been instrumental in identifying lead structures with high potential for further optimization.
The compound's significance extends beyond academic research, finding applications in industrial settings where precision and efficiency are paramount. Pharmaceutical companies have leveraged Tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate to develop novel drug candidates that meet stringent regulatory requirements. Its role in synthesizing advanced intermediates underscores its importance in modern drug discovery pipelines.
One notable area where this compound has made an impact is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By incorporating the fluorosulfonyl group into kinase inhibitors, researchers have been able to enhance their binding affinity and selectivity. This has led to the discovery of several potent inhibitors that are currently undergoing clinical evaluation.
The synthesis of Tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate involves multi-step organic transformations that highlight the compound's synthetic utility. The process typically begins with the preparation of fluorosulfonic acid derivatives, which are then coupled with appropriately substituted pyrrolidine intermediates under controlled conditions. The tert-butyl ester group is introduced at a later stage to ensure stability and facilitate further functionalization.
The growing interest in fluorinated compounds has spurred innovation in synthetic methodologies. Researchers have developed novel catalytic systems that enable more efficient and sustainable routes to fluorosulfonated pyrrolidines. These advancements not only improve the yield and purity of Tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate but also reduce waste generation, aligning with green chemistry principles.
In conclusion, Tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate (CAS No. 2090868-07-6) is a versatile and highly valuable compound in pharmaceutical chemistry. Its unique structural features and reactivity make it an indispensable tool for drug discovery and development. As research continues to uncover new applications for fluorinated compounds, the importance of this intermediate is likely to grow even further.
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